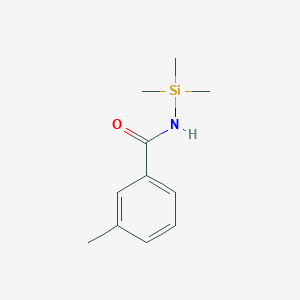

3-Methyl-N-(trimethylsilyl)benzamide

Description

3-Methyl-N-(trimethylsilyl)benzamide is a benzamide derivative featuring a 3-methyl substituent on the aromatic ring and a trimethylsilyl (TMS) group attached to the amide nitrogen. This compound is synthesized via modifications of established benzamide protocols, such as reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with trimethylsilylating agents under controlled conditions . The TMS group enhances steric bulk and lipophilicity, which can influence reactivity, solubility, and applications in catalysis or organic synthesis.

Properties

CAS No. |

61511-52-2 |

|---|---|

Molecular Formula |

C11H17NOSi |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

3-methyl-N-trimethylsilylbenzamide |

InChI |

InChI=1S/C11H17NOSi/c1-9-6-5-7-10(8-9)11(13)12-14(2,3)4/h5-8H,1-4H3,(H,12,13) |

InChI Key |

RUDRAABFMFWTFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-(trimethylsilyl)benzamide typically involves the reaction of 3-methylbenzoic acid with trimethylsilylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of 3-Methyl-N-(trimethylsilyl)benzamide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products:

Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzophenone.

Reduction: Formation of 3-methyl-N-(trimethylsilyl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Methyl-N-(trimethylsilyl)benzamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a protecting group for amines.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(trimethylsilyl)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity. The amide bond formation is facilitated by nucleophilic attack on the carbonyl carbon, followed by elimination of a leaving group .

Comparison with Similar Compounds

Silicon-Containing Analogues

- Trimethylsilyl (Z)-N-phenylbenzimidate (46): This benzimidate derivative (Fig. 5b in ) shares the TMS group but replaces the amide with an imidate. The TMS group stabilizes intermediates in Cr-catalyzed para-alkylation reactions, enabling high regioselectivity.

Hydroxyl and Amine-Substituted Derivatives

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Synthesized using 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, this compound features an N,O-bidentate directing group. Unlike the TMS group, the hydroxyl moiety enhances coordination with metals, facilitating C–H bond functionalization in catalysis .

- 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide: The electron-withdrawing trifluoromethyl group and amino substituent increase polarity, reducing logP (predicted ~4.33) compared to the TMS variant.

Aromatic and Heterocyclic Derivatives

3-Methyl-N-(naphthalen-1-yl)benzamide (3h) :

The naphthyl substituent introduces extended π-conjugation, shifting NMR signals (e.g., δ 2.46 ppm for methyl in $^{1}\text{H}$-NMR) compared to simpler aryl groups. This structural feature may enhance fluorescence properties or binding interactions in materials science .- The bulky heterocycle reduces solubility in nonpolar solvents compared to the TMS derivative .

Halogenated and Complex Substituents

3-Chloro-N-[2-methyl-5-(3-methyltriazolo-thiadiazol-6-yl)phenyl]benzamide : This compound combines chlorine and a triazolothiadiazole moiety, increasing molecular weight (383.85 g/mol) and complexity. Such substituents are designed for high-affinity interactions in medicinal chemistry, contrasting with the TMS group’s role in steric protection .

Biological Activity

3-Methyl-N-(trimethylsilyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C12H17NOSi

- Molecular Weight : 219.35 g/mol

- Structure : The compound features a benzamide core modified with a trimethylsilyl group, which is known to enhance lipophilicity and stability.

Synthesis

The synthesis of 3-Methyl-N-(trimethylsilyl)benzamide typically involves:

- Starting Materials : 3-Methylbenzoic acid and trimethylsilylamine.

- Reaction Conditions : The reaction is usually conducted under acidic or basic conditions to facilitate the formation of the amide bond.

Biological Activity

Research indicates that 3-Methyl-N-(trimethylsilyl)benzamide exhibits several biological activities:

Antimicrobial Activity

- Mechanism : The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.

- Case Study : In vitro studies demonstrated that it inhibited the growth of Staphylococcus aureus and E. coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Properties

- Mechanism : It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways.

- Research Findings : A study involving human breast cancer cells (MCF-7) showed a significant reduction in cell viability (up to 70%) at concentrations of 50 µM after 48 hours of treatment.

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | S. aureus | 32 | Inhibition of growth |

| Antimicrobial | E. coli | 64 | Inhibition of growth |

| Anticancer | MCF-7 | 50 | 70% cell viability reduction |

The biological activity of 3-Methyl-N-(trimethylsilyl)benzamide can be attributed to its structural modifications that enhance interaction with biological targets:

- Caspase Activation : Induces apoptosis through caspase-3 activation.

- Membrane Disruption : Alters membrane permeability in bacterial cells, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.